Cas no 101945-85-1 (1-(5-chloropyridin-3-yl)ethanone)
1-(5-chloropyridin-3-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-chloropyridin-3-yl)ethanone
- 1-(5-chloro-3-pyridinyl)Ethanone
- SCHEMBL1651203
- CS-0215732
- MFCD11847431
- EN300-2956052
- SY069727
- Ethanone, 1-(5-chloro-3-pyridinyl)-
- BEA94585
- 1-(5-Chloro-3-pyridyl)ethanone
- AB91057
- 101945-85-1
- AKOS023833841
- Z1255491584
- 1-(5-Chloropyridin-3-yl)ethan-1-one
- DA-16292
- 859-053-0
-
- MDL: MFCD11847431
- Inchi: 1S/C7H6ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3
- InChI Key: CHFDQPBFYDYBIJ-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(C(C)=O)=C1
Computed Properties
- Exact Mass: 155.0137915g/mol
- Monoisotopic Mass: 155.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 30Ų
1-(5-chloropyridin-3-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM322270-1g |
1-(5-chloropyridin-3-yl)ethanone |
101945-85-1 | 95% | 1g |
$980 | 2021-08-18 | |
| TRC | B405393-10mg |
1-(5-Chloropyridin-3-yl)ethanone |
101945-85-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B405393-50mg |
1-(5-Chloropyridin-3-yl)ethanone |
101945-85-1 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B405393-100mg |
1-(5-Chloropyridin-3-yl)ethanone |
101945-85-1 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Alichem | A029198708-250mg |
1-(5-Chloropyridin-3-yl)ethanone |
101945-85-1 | 95% | 250mg |
$385.20 | 2023-09-04 | |
| Alichem | A029198708-1g |
1-(5-Chloropyridin-3-yl)ethanone |
101945-85-1 | 95% | 1g |
$873.97 | 2023-09-04 | |
| eNovation Chemicals LLC | D207321-1g |
1-(5-chloropyridin-3-yl)ethanone |
101945-85-1 | 95% | 1g |
$580 | 2024-08-03 | |
| eNovation Chemicals LLC | D207321-5g |
1-(5-chloropyridin-3-yl)ethanone |
101945-85-1 | 95% | 5g |
$1380 | 2024-08-03 | |
| Chemenu | CM322270-1g |
1-(5-chloropyridin-3-yl)ethanone |
101945-85-1 | 95% | 1g |
$980 | 2022-06-14 | |
| Advanced ChemBlocks | O32374-250MG |
1-(5-Chloropyridin-3-yl)ethanone |
101945-85-1 | 95% | 250mg |
$295 | 2024-05-21 |
1-(5-chloropyridin-3-yl)ethanone Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1-(5-chloropyridin-3-yl)ethanone
Professional Introduction to Compound with CAS No. 101945-85-1 and Product Name: 1-(5-chloropyridin-3-yl)ethanone
1-(5-chloropyridin-3-yl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 101945-85-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of 5-chloropyridine combined with the ethanone moiety endows this molecule with unique chemical properties that make it a valuable scaffold for drug discovery and development.
The 5-chloropyridin-3-yl substituent in the molecular structure plays a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of the compound. Chlorine atoms are known to enhance metabolic stability and binding affinity, making them a common feature in many bioactive molecules. The presence of this group in 1-(5-chloropyridin-3-yl)ethanone suggests that it may exhibit enhanced interactions with biological targets, thereby increasing its efficacy as a potential therapeutic agent.
In recent years, there has been a growing interest in pyridine derivatives for their role in modulating various biological pathways. The 1-(5-chloropyridin-3-yl)ethanone structure has been explored in several preclinical studies for its potential applications in treating neurological disorders, inflammatory conditions, and infectious diseases. The compound's ability to interact with specific enzymes and receptors has been a focal point of research, particularly in the development of novel antiviral and anti-inflammatory agents.
One of the most compelling aspects of 1-(5-chloropyridin-3-yl)ethanone is its versatility as a pharmacophore. Researchers have leveraged its structural framework to develop analogs with enhanced potency and selectivity. For instance, modifications at the 5-chloropyridin-3-yl group have led to compounds that exhibit improved binding affinity to target proteins while minimizing off-target effects. This underscores the importance of fine-tuning molecular structure in optimizing drug candidates for clinical use.
The synthesis of 1-(5-chloropyridin-3-yl)ethanone involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic methodologies have been employed to introduce the 5-chloropyridin-3-yl moiety efficiently, ensuring high yields and purity. These synthetic strategies are critical for producing sufficient quantities of the compound for both preclinical and clinical studies.
Recent advancements in computational chemistry have further enhanced the understanding of 1-(5-chloropyridin-3-yl)ethanone's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to enzymes and receptors involved in key disease pathways. These insights have guided the design of more potent derivatives with improved pharmacological profiles. Additionally, quantum mechanical calculations have provided detailed insights into the electronic structure of the molecule, aiding in rational drug design.
The pharmacological evaluation of 1-(5-chloropyridin-3-yl)ethanone has shown promising results in various disease models. In vitro studies have demonstrated its ability to modulate inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases. Furthermore, preclinical trials have indicated that this compound may have antiviral properties, particularly against RNA viruses. These findings highlight its therapeutic potential and justify further investigation into its clinical applications.
The safety profile of 1-(5-chloropyridin-3-yl)ethanone is another critical aspect that has been thoroughly evaluated. Toxicological studies have assessed its acute and chronic toxicity, providing valuable data on its safety margins. These studies have shown that the compound is well-tolerated at therapeutic doses, although further investigations are needed to fully understand its long-term effects.
The future direction of research on 1-(5-chloropyridin-3-yl)ethanone includes exploring its potential in combination therapies and personalized medicine approaches. By understanding how this compound interacts with individual genetic profiles, researchers aim to develop tailored treatment strategies that maximize efficacy while minimizing side effects. Additionally, exploring its role in drug repurposing could provide new therapeutic avenues for existing conditions.
In conclusion, 1-(5-chloropyridin-3-yl)ethanone (CAS No. 101945-85-1) is a versatile and promising compound with significant potential in pharmaceutical applications. Its unique structural features, coupled with promising preclinical results, make it a valuable candidate for further development. As research continues to uncover new therapeutic uses for pyridine derivatives, compounds like 1-(5-chloropyridin-3-yl)ethanone are poised to play a crucial role in addressing unmet medical needs.
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